Rebaudioside N

Description

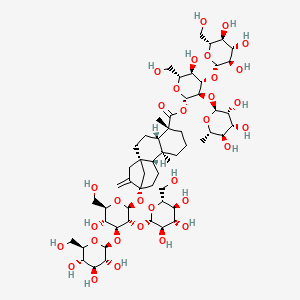

Structure

2D Structure

Properties

IUPAC Name |

[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H90O32/c1-19-12-55-10-6-26-53(3,8-5-9-54(26,4)52(76)87-50-44(85-46-38(72)34(68)28(62)20(2)77-46)42(32(66)24(16-60)81-50)83-47-39(73)35(69)29(63)21(13-57)78-47)27(55)7-11-56(19,18-55)88-51-45(86-49-41(75)37(71)31(65)23(15-59)80-49)43(33(67)25(17-61)82-51)84-48-40(74)36(70)30(64)22(14-58)79-48/h20-51,57-75H,1,5-18H2,2-4H3/t20-,21+,22+,23+,24+,25+,26-,27-,28-,29+,30+,31+,32+,33+,34+,35-,36-,37-,38+,39+,40+,41+,42-,43-,44+,45+,46-,47-,48-,49-,50-,51-,53+,54+,55+,56-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKEKAGBWNXIWSS-ZFXKUSSPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C3(CCCC4(C3CCC56C4CCC(C5)(C(=C)C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(=O)[C@@]3(CCC[C@@]4([C@@H]3CC[C@]56[C@H]4CC[C@](C5)(C(=C)C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H90O32 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317441 | |

| Record name | Rebaudioside N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1275.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220616-46-5 | |

| Record name | Rebaudioside N | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220616-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rebaudioside N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Fundamental Properties of Rebaudioside N: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rebaudioside N is a minor steviol glycoside found in the leaves of the Stevia rebaudiana Bertoni plant. As a member of the steviol glycoside family, it is a natural, non-caloric high-intensity sweetener. This technical guide provides an in-depth overview of the core fundamental properties of this compound, including its chemical structure, physicochemical characteristics, biological activity, and relevant experimental protocols. Due to the limited availability of specific experimental data for this compound in public literature, this guide also presents data from closely related steviol glycosides for comparative purposes and details the standard methodologies for determining these properties.

Chemical and Physicochemical Properties

This compound is a diterpene glycoside characterized by a central steviol aglycone linked to six glucose units. Its complex structure contributes to its sweet taste profile and physicochemical behavior.

| Property | Value | Source |

| Chemical Structure | 13-[(2-O-β-D-glucopyranosyl-3-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy] ent-kaur-16-en-19-oic acid-[(2-O-α-L-rhamnopyranosyl-3-O-β-D-glucopyranosyl-β-D-glucopyranosyl) ester] | [1] |

| Molecular Formula | C₅₆H₉₀O₃₂ | |

| Molecular Weight | 1275.29 g/mol | |

| Melting Point | Data not available. The melting point of the related Rebaudioside A is reported to be in the range of 242-244 °C.[2] | |

| Solubility | Specific quantitative data for this compound is not readily available. Steviol glycosides are generally described as freely soluble in water.[3][4] The solubility of other steviol glycosides, such as Rebaudioside A, is low in pure water and ethanol but increases in ethanol-water mixtures and with temperature.[5][6] | |

| Stability | Specific stability data for this compound is not readily available. Steviol glycosides like Rebaudioside M are most stable in a pH range of 4-8 and less stable below pH 2, with stability decreasing as temperature increases.[7] Generally, steviol glycosides are known to be heat-stable and pH-stable under typical food and beverage processing conditions.[8] |

1H and 13C NMR Spectral Data

Complete proton and carbon Nuclear Magnetic Resonance (NMR) spectral assignments for this compound have been achieved, providing a definitive method for its identification and structural confirmation.[1]

Biological Activity and Signaling Pathways

The primary biological activity of this compound is its ability to elicit a sweet taste without contributing calories. This is achieved through its interaction with the sweet taste receptor, a heterodimer of two G-protein coupled receptors, T1R2 and T1R3.

Recent studies on various steviol glycosides suggest a complex interaction with the sweet taste receptor, involving multiple binding sites on both the T1R2 and T1R3 subunits. This multi-point interaction is believed to modulate the intensity and quality of the sweet taste perception. While the specific binding sites for this compound have not been fully elucidated, it is expected to follow a similar mechanism of action.

Beyond taste perception, other steviol glycosides have been reported to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anti-diabetic effects.[9] These effects are often attributed to the modulation of various signaling pathways, such as the PI3K/Akt pathway and the activation of the TRPM5 channel.[9] Further research is needed to determine if this compound shares these additional biological activities.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for research and development. Below are methodologies for key experiments.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of this compound can be determined using a validated HPLC method, similar to those used for other steviol glycosides.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

Column: Amino (NH₂) column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: Acetonitrile/Water (80:20, v/v), pH adjusted to 5 with acetic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 40 °C.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase. Filter the solution through a 0.45 µm filter.

-

Analysis: Inject the standards and sample solutions into the HPLC system.

-

Quantification: Identify the this compound peak based on the retention time of the standard. Calculate the purity based on the peak area relative to the calibration curve.

Solubility Determination

The solubility of this compound in various solvents can be determined using the equilibrium solubility method.

Materials:

-

This compound powder.

-

Solvents: Deionized water, Ethanol, Methanol.

-

Shaking incubator or water bath.

-

Centrifuge.

-

HPLC system for quantification.

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Equilibrate the vials in a shaking incubator at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot from the supernatant.

-

Dilute the supernatant with the mobile phase used for HPLC analysis.

-

Quantify the concentration of dissolved this compound in the supernatant using a validated HPLC method.

-

Express the solubility in g/L or mg/mL.

Stability Assessment (pH and Temperature)

The stability of this compound can be evaluated by monitoring its degradation over time under different pH and temperature conditions.

Materials:

-

This compound.

-

Buffer solutions of different pH values (e.g., pH 3, 5, 7).

-

Temperature-controlled incubators or water baths.

-

HPLC system for quantification.

Procedure:

-

Prepare solutions of this compound of a known concentration in the different buffer solutions.

-

Aliquot the solutions into sealed vials.

-

Store the vials at different constant temperatures (e.g., 25 °C, 40 °C, 60 °C).

-

At specified time intervals (e.g., 0, 1, 2, 4, 8, 12 weeks), withdraw a vial from each condition.

-

Analyze the concentration of the remaining this compound using a validated HPLC method.

-

Calculate the degradation rate constant by plotting the natural logarithm of the concentration versus time.

In Vitro Intestinal Permeability (Caco-2 Assay)

The Caco-2 permeability assay is a standard in vitro method to predict the oral absorption of a compound.[9][10][11][12]

Procedure:

-

Cell Culture: Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

Transport Study:

-

For apical-to-basolateral (A-B) transport (absorption), add the this compound solution to the apical side and fresh buffer to the basolateral side.

-

For basolateral-to-apical (B-A) transport (efflux), add the this compound solution to the basolateral side and fresh buffer to the apical side.

-

-

Incubate at 37 °C with gentle shaking.

-

At various time points, collect samples from the receiver compartment.

-

Quantification: Analyze the concentration of this compound in the collected samples using LC-MS/MS.

-

Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux transporters.

Acute Oral Toxicity Study

An acute oral toxicity study provides information on the potential adverse effects of a single high dose of a substance. The OECD provides harmonized guidelines for such studies.[1][13][14][15]

Guideline: OECD Test Guideline 423 (Acute Toxic Class Method).[13] Principle: A stepwise procedure where a small group of animals (typically 3 female rats) is dosed at a defined level. The outcome (mortality or survival) determines the next dosing step (either a higher or lower dose). Procedure:

-

Animal Selection: Use healthy, young adult rodents of a single sex (usually females).

-

Dose Administration: Administer a single oral dose of this compound via gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Observation: Observe the animals for signs of toxicity and mortality for up to 14 days.

-

Stepwise Dosing: Based on the results from the initial dose, subsequent steps may involve dosing another group of animals at a higher or lower fixed dose level to refine the toxicity classification.

-

Classification: The substance is classified into a toxicity category based on the observed mortality at specific dose levels.

Conclusion

This compound is a structurally complex steviol glycoside with potential as a natural high-intensity sweetener. While its fundamental chemical identity is well-established through spectroscopic methods, a comprehensive public dataset on its specific physicochemical properties such as melting point, solubility, and stability is still emerging. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of these properties. Based on the extensive research on other major steviol glycosides, it is anticipated that this compound will exhibit a favorable safety profile and metabolic pathway. Further research is warranted to fully characterize its sensory profile, biological activities beyond sweetness, and to confirm its safety for human consumption, thereby enabling its broader application in the food, beverage, and pharmaceutical industries.

References

- 1. Comparative toxicokinetics and metabolism of rebaudioside A, stevioside, and steviol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and drug-likeness of antidiabetic flavonoids: Molecular docking and DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure, Properties, and Biomedical Activity of Natural Sweeteners Steviosides: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nutrafoods.eu [nutrafoods.eu]

- 5. Descriptive Sensory Profile and Consumer Study Impact of Different Nutritive and Non-Nutritive Sweeteners on the Descriptive, Temporal Profile, and Consumer Acceptance in a Peach Juice Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. 58543-16-1 CAS MSDS (Rebaudioside A) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Metabolism and toxicity studies supporting the safety of rebaudioside D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Sweetness profiles of glycosylated rebaudioside A and its binary mixtures with allulose and maltitol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cspi.org [cspi.org]

- 15. mdpi.com [mdpi.com]

Unveiling the Molecular Architecture of Rebaudioside N: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rebaudioside N, a minor steviol glycoside found in the leaves of Stevia rebaudiana Bertoni, is a complex diterpene glycoside with a unique structural arrangement of sugar moieties. This technical guide provides an in-depth exploration of the chemical structure of this compound, detailing the experimental methodologies employed for its characterization. Comprehensive quantitative data from spectroscopic analyses are presented in a structured format to facilitate comparative analysis. Furthermore, a logical workflow for the isolation and structural elucidation of this intricate molecule is visualized. This document serves as a critical resource for researchers in natural product chemistry, drug discovery, and food science.

Introduction

The genus Stevia has garnered significant attention for its production of intensely sweet, non-caloric steviol glycosides. While stevioside and Rebaudioside A are the most abundant and well-studied of these compounds, a plethora of minor glycosides, including this compound, contribute to the overall sweetness profile and possess unique physicochemical properties. A thorough understanding of the precise chemical architecture of these minor glycosides is paramount for structure-activity relationship studies, the development of novel sweeteners, and potential pharmaceutical applications. This compound is structurally defined as 13-[(2-O-β-D-glucopyranosyl-3-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy] ent-kaur-16-en-19-oic acid-[(2-O-α-L-rhamnopyranosyl-3-O-β-D-glucopyranosyl-β-D-glucopyranosyl) ester].[1][2][3] This guide synthesizes the available spectroscopic and chemical data to present a comprehensive overview of its structure.

Chemical Structure and Properties

This compound is a diterpene glycoside built upon a central steviol aglycone. The intricate arrangement of six sugar units, including D-glucose and L-rhamnose, attached to the steviol core at the C-13 and C-19 positions, defines its unique chemical identity.

Molecular Formula: C₅₆H₉₀O₃₂[4][5]

Molecular Weight: 1275.29 g/mol [6]

IUPAC Name: [(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecane-5-carboxylate[5]

The structural elucidation of this compound has been accomplished through a combination of advanced spectroscopic techniques and chemical degradation studies.[1][2][3]

Quantitative Spectroscopic Data

The precise chemical shifts and coupling constants from Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental to defining the stereochemistry and connectivity of the molecule. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, providing a quantitative basis for its structural assignment.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound in d₅-pyridine (C₅D₅N) [1][2]

| Position | ¹H NMR (δ, ppm, J in Hz) | ¹³C NMR (δ, ppm) |

| Steviol Aglycone | ||

| 1 | α: 0.95, m; β: 1.85, m | 40.8 |

| 2 | α: 1.65, m; β: 2.25, m | 18.9 |

| 3 | α: 1.15, m; β: 2.38, m | 37.5 |

| 4 | - | 43.5 |

| 5 | 1.22, d (12.4) | 56.8 |

| 6 | α: 2.45, m; β: 2.62, m | 21.8 |

| 7 | α: 1.45, m; β: 1.68, m | 41.2 |

| 8 | - | 42.1 |

| 9 | 0.92, m | 53.8 |

| 10 | - | 39.5 |

| 11 | α: 1.75, m; β: 1.95, m | 20.2 |

| 12 | α: 1.88, m; β: 2.05, m | 36.9 |

| 13 | - | 85.9 |

| 14 | α: 2.28, d (11.2); β: 2.75, d (11.2) | 46.8 |

| 15 | α: 1.98, m; β: 2.15, m | 47.1 |

| 16 | - | 155.1 |

| 17 | 5.05, s; 5.78, s | 104.1 |

| 18 | 1.75, s | 28.9 |

| 19 | - | 176.2 |

| 20 | 1.25, s | 16.1 |

| C-19 Ester-linked Sugars | ||

| Glc I-1' | 6.22, d (8.4) | 94.1 |

| Glc I-2' | 4.55, m | 81.1 |

| Glc I-3' | 4.34, m | 88.8 |

| Glc I-4' | 4.28, m | 70.4 |

| Glc I-5' | 3.91, m | 78.2 |

| Glc I-6' | 4.12, m; 4.34, m | 62.7 |

| Glc II-1'' | 5.03, d (7.8) | 98.3 |

| Glc II-2'' | 4.42, m | 79.0 |

| Glc II-3'' | 4.36, m | 87.2 |

| Glc II-4'' | 4.14, m | 69.7 |

| Glc II-5'' | 3.62, m | 77.8 |

| Glc II-6'' | 4.14, m; 4.36, m | 62.9 |

| Rha-1''' | 5.58, d (7.8) | 105.2 |

| Rha-2''' | 4.16, m | 76.8 |

| Rha-3''' | 4.32, m | 78.6 |

| Rha-4''' | 4.05, m | 72.8 |

| Rha-5''' | 3.82, m | 74.1 |

| Rha-6''' | 1.62, d (6.0) | 18.2 |

| C-13 Ether-linked Sugars | ||

| Glc III-1'''' | 5.12, d (7.8) | 104.8 |

| Glc III-2'''' | 4.25, m | 84.1 |

| Glc III-3'''' | 4.18, m | 86.9 |

| Glc III-4'''' | 4.08, m | 70.1 |

| Glc III-5'''' | 3.98, m | 77.9 |

| Glc III-6'''' | 4.08, m; 4.18, m | 62.5 |

| Glc IV-1''''' | 5.25, d (7.8) | 105.8 |

| Glc IV-2''''' | 4.21, m | 76.5 |

| Glc IV-3''''' | 4.28, m | 78.4 |

| Glc IV-4''''' | 4.12, m | 71.2 |

| Glc IV-5''''' | 4.01, m | 78.1 |

| Glc IV-6''''' | 4.12, m; 4.28, m | 62.6 |

| Glc V-1'''''' | 5.35, d (7.8) | 105.5 |

| Glc V-2'''''' | 4.23, m | 76.2 |

| Glc V-3'''''' | 4.31, m | 78.2 |

| Glc V-4'''''' | 4.15, m | 71.5 |

| Glc V-5'''''' | 4.03, m | 78.0 |

| Glc V-6'''''' | 4.15, m; 4.31, m | 62.8 |

Experimental Protocols

The structural elucidation of this compound relies on a systematic workflow involving isolation, purification, and characterization through various analytical techniques.

Isolation and Purification

-

Extraction: The initial step involves the extraction of steviol glycosides from the dried and powdered leaves of Stevia rebaudiana. This is typically achieved using a hydro-methanolic solution (e.g., 80:20 methanol:water) at room temperature. The percolation is repeated multiple times to ensure exhaustive extraction.

-

Fractionation: The crude extract is then subjected to liquid-liquid fractionation using solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and butanol, to separate compounds based on their polarity. The butanol fraction, which is enriched with steviol glycosides, is collected.

-

Chromatographic Purification: The butanol fraction undergoes further purification using column chromatography on silica gel with a gradient elution of chloroform and methanol. Final purification to isolate pure this compound is achieved through preparative High-Performance Liquid Chromatography (HPLC) using a reverse-phase column and an isocratic or gradient elution with an acetonitrile-water mobile phase.[2]

Structure Elucidation

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the isolated compound.[1][3] Fragmentation patterns observed in tandem MS (MS/MS) experiments provide valuable information about the sequence and linkage of the sugar moieties.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are crucial for the definitive structural assignment of this compound.[1][2][3]

-

¹H NMR: Provides information on the chemical environment of protons, their multiplicity, and coupling constants, which helps in assigning the stereochemistry.

-

¹³C NMR: Determines the number of non-equivalent carbons and their chemical shifts, indicating the types of carbon atoms present (e.g., C=O, C=C, C-O).

-

COSY (Correlation Spectroscopy): Establishes proton-proton correlations within the same spin system, aiding in the assignment of adjacent protons.

-

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons (typically 2-3 bonds), which is essential for determining the linkages between the sugar units and the aglycone, as well as between the individual sugar residues.

-

-

Hydrolysis Studies:

-

Acid Hydrolysis: Treatment with a dilute acid (e.g., 5% H₂SO₄) cleaves the glycosidic bonds, releasing the aglycone and the constituent monosaccharides.[1] The released sugars (D-glucose and L-rhamnose) are identified by comparison with authentic standards using techniques like Thin Layer Chromatography (TLC).[1]

-

Enzymatic Hydrolysis: Specific enzymes can be used to selectively cleave certain glycosidic linkages, providing further evidence for the structure. Enzymatic hydrolysis of this compound yields steviol as the aglycone, which is confirmed by co-TLC and ¹H NMR comparison with a standard.[1]

-

Workflow for Structural Elucidation of this compound

The following diagram illustrates the logical workflow from the raw plant material to the final elucidated structure of this compound.

Conclusion

The chemical structure of this compound has been rigorously established through the application of modern spectroscopic and chemical methods. This technical guide provides a consolidated resource of its structural data and the experimental protocols employed for its characterization. The detailed information presented herein is intended to support further research into the biological activities, sensory properties, and potential applications of this complex natural product. The systematic workflow and tabulated data offer a valuable reference for scientists engaged in the study of steviol glycosides and other natural products.

References

- 1. NMR Spectral Analysis and Hydrolysis Studies of this compound, a Minor Steviol Glycoside of Stevia rebaudiana Bertoni [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. PubChemLite - this compound (C56H90O32) [pubchemlite.lcsb.uni.lu]

- 5. This compound | C56H90O32 | CID 92023638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. standards.chromadex.com [standards.chromadex.com]

- 7. Identification, Chemical Synthesis, and Sweetness Evaluation of Rhamnose or Xylose Containing Steviol Glycosides of Stevia (Stevia rebaudiana) Leaves - PMC [pmc.ncbi.nlm.nih.gov]

Rebaudioside N's Mode of Action on Taste Receptors: A Technical Guide

Disclaimer: As of late 2025, specific peer-reviewed studies detailing the exclusive mode of action of Rebaudioside N on taste receptors are not available in the public domain. This guide, therefore, extrapolates the likely mechanisms based on extensive research conducted on structurally similar and commercially prominent steviol glycosides, such as Rebaudioside A, B, C, D, and M. The fundamental mechanism of action is anticipated to be homologous due to the shared steviol backbone, with variations in glycosidic units influencing the potency and taste profile.

Introduction to this compound and Sweet Taste Perception

This compound is a steviol glycoside, a class of natural, high-intensity sweeteners extracted from the leaves of Stevia rebaudiana. The perception of sweetness is primarily mediated by the T1R2/T1R3 G-protein coupled receptor (GPCR), a heterodimer expressed in taste bud cells on the tongue.[1] Activation of this receptor initiates a signaling cascade that results in the sensation of sweetness. Steviol glycosides, including by extension this compound, are known to interact with this receptor at multiple sites, leading to their characteristic sweet taste.[2] Additionally, the common bitter aftertaste associated with some steviol glycosides is due to their interaction with specific bitter taste receptors, namely hTAS2R4 and hTAS2R14.[3][4]

Interaction with the T1R2/T1R3 Sweet Taste Receptor

The T1R2/T1R3 receptor is a complex protein with multiple domains, offering several binding sites for sweet-tasting molecules. Steviol glycosides do not bind to a single site but can interact with at least four distinct locations on the receptor complex.[2][5][6]

-

Venus Flytrap Domains (VFDs): The extracellular portion of the T1R2 and T1R3 subunits contains Venus Flytrap Domains (VFDs). While many artificial sweeteners bind exclusively to the VFD of the T1R2 subunit (VFD2), natural sugars like sucrose bind to the VFDs of both T1R2 and T1R3.[2][5] It is proposed that various rebaudiosides, likely including this compound, preferentially bind to the VFD2 domain.[2]

-

Transmembrane Domains (TMDs): Steviol glycosides have also been shown to interact with the transmembrane domains of the T1R2 and T1R3 subunits. Specifically, binding sites within TMD2 and TMD3 have been identified.[5][6] This multi-site interaction contributes to the complex taste profile and potential for synergistic effects with other sweeteners.

The binding of a steviol glycoside to the T1R2/T1R3 receptor induces a conformational change in the receptor, which in turn activates an intracellular G-protein.[2]

Intracellular Signaling Pathway for Sweet Taste

The activation of the T1R2/T1R3 receptor by a sweetener like this compound is believed to trigger the following canonical signaling cascade within the taste receptor cell:

-

G-Protein Activation: The conformational change in the T1R2/T1R3 receptor activates the associated heterotrimeric G-protein, gustducin. This leads to the dissociation of the Gα-gustducin subunit and the Gβγ complex.

-

Phospholipase C β2 (PLCβ2) Activation: The Gβγ complex activates the enzyme PLCβ2.

-

Second Messenger Production: PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).

-

TRPM5 Channel Activation: The increase in intracellular Ca2+ activates the transient receptor potential cation channel subfamily M member 5 (TRPM5).[7]

-

Depolarization and Neurotransmitter Release: The opening of the TRPM5 channel allows an influx of sodium ions (Na+), leading to depolarization of the taste receptor cell. This depolarization triggers the release of neurotransmitters, such as ATP, which in turn activate afferent nerve fibers that transmit the sweet taste signal to the brain.

It has also been reported that steviol glycosides can potentiate the activity of the TRPM5 channel, which may amplify the sweet taste signal.[7]

Below is a diagram illustrating the proposed signaling pathway for sweet taste perception initiated by this compound.

Caption: Proposed sweet taste signaling pathway for this compound.

Interaction with Bitter Taste Receptors

The characteristic aftertaste of some steviol glycosides is attributed to their interaction with bitter taste receptors. Rebaudioside A has been shown to activate hTAS2R4 and hTAS2R14.[3][8][4] It is highly probable that this compound also interacts with these or other bitter taste receptors, contributing to its overall taste profile. The activation of bitter taste receptors follows a similar G-protein-mediated signaling cascade as sweet taste, but in different taste receptor cells, leading to the perception of bitterness.

Quantitative Data for Steviol Glycosides

While specific quantitative data for this compound is not available, the following table summarizes the EC50 values (the concentration of a substance that gives a half-maximal response) for other relevant rebaudiosides on the human sweet taste receptor (TAS1R2/TAS1R3) and bitter taste receptors (hTAS2R4 and hTAS2R14), as determined by in vitro cell-based assays.

| Compound | Receptor | EC50 (µM) | Reference |

| Rebaudioside A | TAS1R2/TAS1R3 | 31.0 ± 2.0 | [1] |

| Rebaudioside A | hTAS2R4 | 27.0 ± 1.0 | [8] |

| Rebaudioside A | hTAS2R14 | 33.0 ± 1.0 | [8] |

| Rebaudioside B | TAS1R2/TAS1R3 | Not specified | |

| Rebaudioside C | hTAS2R4 | 210.0 ± 10.0 | [8] |

| Rebaudioside C | hTAS2R14 | 160.0 ± 10.0 | [8] |

| Rebaudioside D | TAS1R2/TAS1R3 | Not specified | |

| Rebaudioside D | hTAS2R4 | > 3000 | [8] |

| Rebaudioside D | hTAS2R14 | > 3000 | [8] |

| Rebaudioside M | TAS1R2/TAS1R3 | 17.0 ± 1.0 | [1] |

| Stevioside | TAS1R2/TAS1R3 | Not specified | |

| Stevioside | hTAS2R4 | 230.0 ± 20.0 | [8] |

| Stevioside | hTAS2R14 | 130.0 ± 10.0 | [8] |

Experimental Protocols

The investigation of the interaction between steviol glycosides and taste receptors employs a variety of in vitro techniques.

Cell-Based Receptor Activation Assays

This is a common method to assess the activation of taste receptors by specific compounds.

Objective: To determine if a compound activates a specific taste receptor and to quantify its potency (EC50).

Methodology:

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their robust growth and transfection efficiency.

-

Transfection: The HEK293 cells are transiently or stably transfected with plasmids encoding the human sweet taste receptor subunits (hTAS1R2 and hTAS1R3) or a human bitter taste receptor (e.g., hTAS2R4). A promiscuous G-protein, such as Gα16/gust44, is often co-expressed to couple the receptor activation to a detectable intracellular signal.

-

Calcium Imaging:

-

The transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

The cells are then exposed to varying concentrations of the test compound (e.g., this compound).

-

Activation of the receptor leads to an increase in intracellular calcium, which is detected as an increase in fluorescence intensity.

-

The fluorescence changes are measured using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

-

-

Data Analysis: The change in fluorescence is plotted against the compound concentration to generate a dose-response curve, from which the EC50 value can be calculated.

Below is a diagram illustrating the experimental workflow for a cell-based receptor activation assay.

Caption: Workflow for a cell-based taste receptor activation assay.

Computational Docking Studies

Molecular modeling techniques are used to predict the binding modes of ligands to their receptors.

Objective: To identify potential binding sites and poses of this compound on the T1R2/T1R3 receptor.

Methodology:

-

Receptor Model: A 3D structural model of the T1R2/T1R3 heterodimer is generated, often based on homology modeling using the crystal structures of related GPCRs.

-

Ligand Structure: The 3D structure of this compound is generated and optimized.

-

Docking Simulation: A docking algorithm is used to predict the preferred binding orientation of this compound within the potential binding sites of the T1R2/T1R3 receptor model.

-

Scoring and Analysis: The different binding poses are ranked based on a scoring function that estimates the binding affinity. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor are analyzed.

Below is a diagram illustrating the logical relationship in computational docking studies.

Caption: Logical flow of a computational docking study.

Conclusion

While direct experimental data for this compound is currently lacking, the wealth of information on other steviol glycosides provides a strong foundation for understanding its mode of action on taste receptors. It is anticipated that this compound activates the T1R2/T1R3 sweet taste receptor through interactions at multiple binding sites, initiating a canonical G-protein signaling cascade. Its complete taste profile is likely also influenced by interactions with bitter taste receptors. Further research employing the experimental protocols outlined in this guide will be necessary to precisely define the specific binding affinities, potency, and taste characteristics of this compound.

References

- 1. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cube-biotech.com [cube-biotech.com]

- 3. research.wur.nl [research.wur.nl]

- 4. sciencedaily.com [sciencedaily.com]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Rebaudioside A from Stevia rebaudiana stimulates GLP-1 release by enteroendocrine cells via bitter taste signalling pathways - Food & Function (RSC Publishing) DOI:10.1039/D3FO00818E [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

The Natural Occurrence of Rebaudioside N in Stevia rebaudiana: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rebaudioside N is a minor steviol glycoside found in the leaves of Stevia rebaudiana. While not as abundant as major glycosides like Stevioside and Rebaudioside A, its unique sweetness profile and potential pharmacological properties have garnered increasing interest within the scientific and industrial communities. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its biosynthesis, methods for its extraction and purification, and analytical protocols for its quantification. The information presented is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of novel steviol glycosides.

Introduction

Stevia rebaudiana Bertoni, a perennial shrub native to South America, is renowned for its production of intensely sweet, non-caloric diterpenoid glycosides known as steviol glycosides. These compounds are widely utilized as natural sweeteners in the food and beverage industry. While Stevioside and Rebaudioside A are the most prevalent steviol glycosides, the plant synthesizes a diverse array of minor glycosides, each with distinct sensory and physicochemical properties. Among these is this compound, a compound that contributes to the overall sweetness profile of stevia extracts. Understanding the natural occurrence and biosynthesis of this compound is crucial for the development of novel stevia cultivars with enhanced sweetness profiles and for exploring its potential therapeutic applications.

Quantitative Data on this compound Occurrence

The natural concentration of this compound in conventional Stevia rebaudiana cultivars is typically low. However, ongoing research and plant breeding efforts are focused on developing new varieties with elevated levels of desirable minor glycosides. The following table summarizes the available quantitative data for this compound. It is important to note that concentrations can vary significantly based on the cultivar, growing conditions, and the specific part of the plant analyzed.

| Plant Material | Cultivar/Variety | This compound Concentration (% of total steviol glycosides) | Reference |

| Dried Leaves | Not Specified | Trace amounts | General literature on steviol glycosides |

| Dried Leaves | Genetically modified | Up to 1.6% in "HSG-Extract" | Patent literature on stevia cultivars |

Note: Data on the absolute concentration of this compound in raw plant material is limited in publicly available literature. The provided data is based on the relative abundance in extracts from specialized cultivars.

Biosynthesis of this compound

The biosynthesis of steviol glycosides originates from the diterpenoid pathway, leading to the formation of the aglycone steviol. A series of glycosylation steps, catalyzed by UDP-glucosyltransferases (UGTs), then attach glucose units to the steviol backbone at the C13 and C19 positions. The biosynthesis of this compound is believed to proceed through the glycosylation of a precursor steviol glycoside, likely Rebaudioside A or a related compound. The specific UGT responsible for the final glycosylation step to form this compound has not been definitively identified in the literature but is the subject of ongoing research.

Plausible biosynthetic pathway leading to this compound.

Experimental Protocols

Extraction and Purification of Minor Steviol Glycosides

This protocol describes a general method for the extraction and enrichment of minor steviol glycosides, including this compound, from Stevia rebaudiana leaves.

1. Materials and Reagents:

- Dried and powdered Stevia rebaudiana leaves

- Deionized water

- Ethanol (95%)

- Methanol (HPLC grade)

- Acetonitrile (HPLC grade)

- Adsorbent resin (e.g., Amberlite XAD series)

- Chromatography columns

2. Extraction: a. Suspend the powdered stevia leaves in hot deionized water (e.g., 1:10 w/v ratio) at 60-80°C for 1-2 hours with continuous stirring. b. Filter the mixture to separate the aqueous extract from the solid plant material. c. Repeat the extraction process on the plant material to ensure maximum recovery of glycosides. d. Pool the aqueous extracts.

3. Purification: a. Pass the crude aqueous extract through a column packed with an appropriate adsorbent resin. b. Wash the column with deionized water to remove impurities such as pigments, salts, and polar compounds. c. Elute the steviol glycosides from the resin using an ethanol-water mixture (e.g., 70% ethanol). d. Concentrate the eluate under reduced pressure to obtain a crude steviol glycoside mixture. e. Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a gradient of acetonitrile and water as the mobile phase. Collect fractions corresponding to the retention time of this compound.

Analytical Quantification by HPLC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of this compound in stevia extracts.

1. Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A linear gradient from 20% to 50% B over 10 minutes.

- Flow Rate: 0.3 mL/min.

- Column Temperature: 40°C.

- Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

- Ionization Mode: Negative Electrospray Ionization (ESI-).

- Scan Mode: Multiple Reaction Monitoring (MRM).

- Precursor Ion > Product Ion Transitions: To be determined using a this compound standard.

- Source Parameters: Optimize nebulizer gas, drying gas flow and temperature, and capillary voltage for maximum signal intensity.

4. Quantification:

- Prepare a calibration curve using a certified reference standard of this compound.

- Spike samples with a known concentration of an internal standard to correct for matrix effects and variations in instrument response.

- Quantify this compound in samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of this compound from Stevia rebaudiana leaves.

General workflow for this compound analysis.

Conclusion

This compound represents one of the many minor steviol glycosides that contribute to the complex sweetness profile of Stevia rebaudiana. While its natural abundance is low in many common cultivars, advancements in plant breeding and biotechnology are paving the way for its increased production. The experimental protocols and analytical methods detailed in this guide provide a framework for the isolation, identification, and quantification of this compound, facilitating further research into its properties and potential applications. Continued investigation into its biosynthesis will be critical for the targeted engineering of stevia plants to produce optimized blends of steviol glycosides for the food, beverage, and pharmaceutical industries.

The Enigmatic Pathway of Rebaudioside N: A Technical Guide to its Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rebaudioside N is a minor steviol glycoside found in the leaves of Stevia rebaudiana. Like other steviol glycosides, it holds promise as a natural, low-calorie sweetener. However, its low abundance in the plant has spurred interest in alternative production methods, particularly enzymatic and biotechnological approaches. Understanding the biosynthetic pathway of this compound is paramount for developing efficient and targeted production strategies. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of this compound, including the key enzymes involved, potential precursor molecules, and the broader context of steviol glycoside synthesis. While the complete pathway and specific quantitative data for this compound remain areas of active research, this document synthesizes the available information to guide further investigation and development.

The General Steviol Glycoside Biosynthesis Pathway: A Foundation for Understanding this compound

The biosynthesis of all steviol glycosides originates from the diterpenoid steviol. This core molecule undergoes a series of glycosylation reactions catalyzed by UDP-glycosyltransferases (UGTs), which transfer glucose moieties from UDP-glucose to the steviol backbone. The number and arrangement of these glucose units determine the specific steviol glycoside produced, ultimately influencing its sweetness profile and other sensory characteristics.

The initial steps of the pathway leading to the common precursor, stevioside, are well-established. This provides a crucial framework for understanding the potential branching points that lead to the formation of minor glycosides like this compound.

The Proposed Biosynthesis Pathway of this compound

Direct enzymatic synthesis of this compound has been proposed, with potential precursors being other steviol glycosides. A key patent suggests that this compound can be generated from either Rebaudioside A or Rebaudioside J through the action of a UDP-glycosyltransferase (UGT)[1]. This indicates that the final step in this compound biosynthesis is likely the addition of a sugar moiety to one of these precursors.

Caption: Proposed enzymatic synthesis of this compound.

Further research suggests that the formation of this compound may involve the transfer of sugar moieties other than glucose. One study observed the formation of this compound as a side product during the enzymatic conversion of other steviol glycosides using the enzyme UGT91D2. This reaction involved β-1,2 glycosylation with UDP-sugars such as UDP-rhamnose or UDP-xylose. This finding points towards a more complex biosynthesis than simple glucosylation and suggests that the specific UGT involved in this compound synthesis may exhibit broader substrate specificity for sugar donors.

Key Enzymes: The UDP-Glycosyltransferases (UGTs)

The synthesis of this compound, like other steviol glycosides, is catalyzed by UDP-glycosyltransferases (UGTs). These enzymes play a critical role in the diversification of steviol glycosides by adding sugar molecules to the steviol core. While a specific UGT responsible for the final step in this compound biosynthesis has not yet been definitively identified and characterized in the scientific literature, the patent literature indicates the general involvement of a UGT in the conversion of Rebaudioside A or Rebaudioside J.

The identification and characterization of the specific UGT(s) involved in this compound synthesis are crucial next steps. This would involve:

-

Enzyme screening: Testing a library of known UGTs for their ability to convert Rebaudioside A or Rebaudioside J to this compound.

-

Gene discovery: Identifying novel UGT genes from Stevia rebaudiana or other organisms that may possess the desired catalytic activity.

-

Enzyme engineering: Modifying the substrate specificity of existing UGTs to enhance the production of this compound.

Quantitative Data: A Gaping Hole in the Research Landscape

A significant challenge in the study of this compound biosynthesis is the lack of specific quantitative data. To date, there is no published information on:

-

Enzyme kinetics: Michaelis-Menten constants (Km) and catalytic efficiency (kcat/Km) of the UGT(s) involved in this compound synthesis.

-

Specific activity: The rate of this compound production per unit of enzyme.

-

Reaction yields: The efficiency of the conversion of precursors to this compound under various experimental conditions.

This absence of data hinders the development of robust and scalable biocatalytic processes for this compound production. Future research should prioritize the generation of this critical information.

Experimental Protocols: A Framework for Future Investigation

While a specific, detailed experimental protocol for the in vitro synthesis of this compound is not currently available in the public domain, a general methodology can be adapted from protocols used for the synthesis of other steviol glycosides.

General Protocol for In Vitro Enzymatic Synthesis of this compound

1. Materials:

-

Substrate: Rebaudioside A or Rebaudioside J (high purity)

-

Enzyme: Purified UDP-glycosyltransferase (UGT) or a cell-free extract containing the UGT

-

Sugar Donor: UDP-glucose, UDP-rhamnose, or UDP-xylose

-

Buffer: e.g., Potassium phosphate buffer (pH 7.0-8.0)

-

Cofactors: e.g., MgCl2

-

Reaction Vessel: Microcentrifuge tubes or a larger reaction vessel for scaled-up synthesis

-

Analytical Equipment: High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or Mass Spectrometer) for product analysis.

2. Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the substrate (e.g., 1-10 mM), the UGT enzyme (a predetermined concentration), the sugar donor (in molar excess, e.g., 2-5 fold), and any necessary cofactors in the appropriate buffer.

-

Incubation: Incubate the reaction mixture at an optimal temperature (typically 30-40°C) for a specific duration (e.g., 1-24 hours). The reaction time will need to be optimized based on the enzyme's activity.

-

Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a quenching agent (e.g., an organic solvent like methanol or ethanol).

-

Sample Preparation: Centrifuge the terminated reaction mixture to pellet any precipitated protein. The supernatant containing the product can then be filtered and prepared for analysis.

-

Product Analysis: Analyze the reaction mixture using HPLC to identify and quantify the amount of this compound produced. A standard of pure this compound would be required for accurate quantification.

6. Optimization:

-

pH and Temperature: The optimal pH and temperature for the UGT enzyme should be determined experimentally.

-

Substrate and Cofactor Concentrations: The concentrations of the substrate, sugar donor, and cofactors should be optimized to maximize product yield.

-

Enzyme Concentration and Reaction Time: The amount of enzyme and the incubation time should be adjusted to achieve the desired conversion rate.

Caption: General experimental workflow for in vitro synthesis of this compound.

Conclusion and Future Directions

The biosynthesis of this compound represents a compelling area of research with significant commercial potential. While the foundational knowledge of steviol glycoside synthesis provides a strong starting point, the specific enzymatic steps, quantitative data, and detailed protocols for this compound remain largely uncharted. The information presented in this guide, particularly the proposed enzymatic conversions and the general experimental framework, is intended to serve as a catalyst for future research and development.

Key future research directions should include:

-

Identification and characterization of the specific UGT(s) responsible for the synthesis of this compound.

-

Determination of the precise precursor molecule(s) and the specific sugar moiety transferred.

-

Acquisition of quantitative kinetic data for the identified enzyme(s).

-

Development and optimization of robust in vitro and in vivo production systems for this compound.

By addressing these knowledge gaps, the scientific community can unlock the potential of this compound as a next-generation natural sweetener, contributing to the development of healthier food and beverage options.

References

physical and chemical properties of Rebaudioside N

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rebaudioside N is a minor steviol glycoside found in the leaves of the Stevia rebaudiana Bertoni plant. As a member of the steviol glycoside family, it is a natural, non-caloric sweetener. Its complex structure, featuring a diterpene steviol backbone linked to multiple glucose and rhamnose units, contributes to its unique taste profile and physicochemical properties. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, including detailed experimental protocols and data presented for scientific evaluation.

Chemical Properties

This compound is a diterpene glycoside with the chemical formula C₅₆H₉₀O₃₂.[1] Its structure has been elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and mass spectrometry.

Structure: The chemical structure of this compound is 13-[(2-O-β-D-glucopyranosyl-3-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy] ent-kaur-16-en-19-oic acid-[(2-O-α-L-rhamnopyranosyl-3-O-β-D-glucopyranosyl-β-D-glucopyranosyl) ester].[2][3] The steviol core is glycosylated at both the C13 hydroxyl group and the C19 carboxylic acid group.

Molecular Weight: The molecular weight of this compound is 1275.5477 g/mol .[1]

Spectroscopic Data

The complete proton and carbon NMR spectral assignments for this compound have been achieved using 1D and 2D NMR techniques in deuterated pyridine (C₅D₅N).[2][3]

Table 1: ¹H and ¹³C NMR Spectral Data for this compound in C₅D₅N [3]

| Position | ¹H NMR (δ, ppm, J in Hz) | ¹³C NMR (δ, ppm) |

| Steviol Aglycone | ||

| 1 | α: 1.09, β: 1.83 | 40.8 |

| 2 | α: 1.95, β: 2.34 | 19.4 |

| 3 | α: 1.39, β: 2.58 | 38.1 |

| 4 | - | 43.9 |

| 5 | 1.29 | 57.2 |

| 6 | α: 2.12, β: 2.45 | 22.1 |

| 7 | α: 1.52, β: 1.72 | 41.9 |

| 8 | - | 41.5 |

| 9 | 1.05 | 53.7 |

| 10 | - | 39.7 |

| 11 | α: 1.89, β: 2.05 | 20.6 |

| 12 | α: 1.98, β: 2.21 | 37.2 |

| 13 | - | 86.4 |

| 14 | α: 2.35, β: 2.89 | 44.7 |

| 15 | α: 2.01, β: 2.29 | 47.9 |

| 16 | - | 154.2 |

| 17 | a: 5.18, b: 5.89 | 104.4 |

| 18 | 1.55 | 28.5 |

| 19 | - | 176.9 |

| 20 | 1.25 | 15.7 |

| C-19 Ester Sugars | ||

| Glc I-1' | 6.22 d (8.4) | 94.1 |

| Glc I-2' | 4.55 m | 81.1 |

| Glc I-3' | 4.34 m | 88.8 |

| Glc I-4' | 4.28 m | 70.4 |

| Glc I-5' | 3.91 m | 78.2 |

| Glc I-6' | 4.12 m, 4.34 m | 62.7 |

| Glc II-1'' | 5.03 d (7.8) | 98.3 |

| Glc II-2'' | 4.42 m | 79.0 |

| Glc II-3'' | 4.36 m | 87.2 |

| Glc II-4'' | 4.14 m | 69.7 |

| Glc II-5'' | 3.62 m | 77.8 |

| Glc II-6'' | 4.14 m, 4.36 m | 62.9 |

| Rha-1''' | 5.58 d (7.8) | 105.2 |

| Rha-2''' | 4.16 m | 76.8 |

| Rha-3''' | 4.32 m | 78.6 |

| Rha-4''' | 4.11 m | 72.8 |

| Rha-5''' | 4.62 m | 69.4 |

| Rha-6''' | 1.71 d (6.0) | 18.8 |

| C-13 Ether Sugars | ||

| Glc III-1'''' | 5.11 d (7.8) | 104.8 |

| Glc III-2'''' | 4.08 m | 84.1 |

| Glc III-3'''' | 4.25 m | 87.8 |

| Glc III-4'''' | 4.18 m | 69.9 |

| Glc III-5'''' | 3.88 m | 78.1 |

| Glc III-6'''' | 4.25 m, 4.41 m | 62.9 |

| Glc IV-1''''' | 5.39 d (7.8) | 105.9 |

| Glc IV-2''''' | 4.11 m | 76.1 |

| Glc IV-3''''' | 4.28 m | 78.4 |

| Glc IV-4''''' | 4.15 m | 71.7 |

| Glc IV-5''''' | 3.98 m | 78.0 |

| Glc IV-6''''' | 4.28 m, 4.45 m | 62.8 |

| Glc V-1'''''' | 5.45 d (7.8) | 105.4 |

| Glc V-2'''''' | 4.15 m | 75.9 |

| Glc V-3'''''' | 4.31 m | 78.5 |

| Glc V-4'''''' | 4.18 m | 71.5 |

| Glc V-5'''''' | 3.95 m | 77.9 |

| Glc V-6'''''' | 4.25 m, 4.42 m | 62.7 |

Chemical Stability and Degradation

Steviol glycosides, in general, are known to be heat-stable and pH-stable, which makes them suitable for a wide range of food and beverage applications.[4] However, under strong acidic conditions and high temperatures, they can undergo hydrolysis.

Hydrolysis: Acid and enzymatic hydrolysis studies have been performed on this compound to confirm its structure.[2]

-

Acid Hydrolysis: Treatment with 5% H₂SO₄ yields D-glucose and L-rhamnose as the sugar moieties and steviol as the aglycone.[2]

-

Enzymatic Hydrolysis: Enzymatic hydrolysis also liberates the steviol aglycone.[2]

While specific degradation pathways for this compound have not been extensively detailed in the literature, they are expected to be similar to other major steviol glycosides like Rebaudioside A and M. The primary degradation pathways under hydrolytic conditions involve the cleavage of glycosidic bonds.[5][6]

Physical Properties

Quantitative data on the physical properties of isolated, high-purity this compound are not widely available. Much of the existing literature focuses on the more abundant steviol glycosides.

Table 2: Physical Properties of this compound

| Property | Value | Notes |

| Melting Point | Not Available | Data for the closely related Rebaudioside A is 242-244 °C.[7][8] |

| Solubility | Poor aqueous solubility is a known characteristic of many steviol glycosides, particularly the larger, more complex ones.[9][10][11][12] The solubility of steviol glycosides is influenced by their polymorphic form (crystalline vs. amorphous).[9][13] | Specific quantitative solubility data for this compound in various solvents is not currently published. |

| Optical Rotation | Not Available | This is an important parameter for characterizing chiral molecules like steviol glycosides. |

Experimental Protocols

Isolation and Purification of this compound

Methodology: this compound can be isolated from the commercial extracts of Stevia rebaudiana leaves using preparative high-performance liquid chromatography (HPLC).

-

System: A Dionex UPLC Ultimate 3000 system or equivalent.

-

Column: Phenomenex Luna NH₂ guard column.

-

Elution: Isocratic elution with a mobile phase of 72% acetonitrile in water.

-

Detection: The peak corresponding to this compound is collected.

-

Drying: The collected fraction is dried under a stream of nitrogen to yield the purified compound.[3]

Caption: Workflow for the isolation and characterization of this compound.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: A 5 mm HCN probe on a suitable NMR spectrometer.

-

Solvent: Deuterated pyridine (C₅D₅N).

-

Experiments: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectra are acquired using standard pulse sequences.

-

Referencing: Chemical shifts are referenced to the residual solvent signal.[2]

Mass Spectrometry (MS):

-

High-resolution mass spectrometry is used to determine the exact mass and molecular formula of this compound.[2]

Hydrolysis Studies

Acid Hydrolysis:

-

Dissolve a known amount of this compound in a suitable solvent (e.g., methanol).

-

Add an equal volume of 5% sulfuric acid (H₂SO₄).

-

Reflux the mixture for several hours.

-

After cooling, neutralize the reaction mixture with a saturated sodium carbonate solution.

-

Extract the aglycone (steviol) with an organic solvent (e.g., ethyl acetate).

-

Analyze the aqueous layer for sugar identification and the organic layer for aglycone identification using techniques like Thin Layer Chromatography (TLC) against authentic standards.[2]

Enzymatic Hydrolysis:

-

Dissolve this compound in an appropriate buffer solution.

-

Add a suitable enzyme preparation (e.g., a mixture of glycosidases).

-

Incubate the mixture under optimal temperature and pH conditions for the enzyme.

-

Monitor the reaction progress by TLC or HPLC.

-

Isolate and identify the resulting aglycone (steviol) by comparison with a standard.[2]

Caption: Hydrolysis products of this compound.

Conclusion

This compound is a complex steviol glycoside whose chemical structure has been well-defined through modern spectroscopic techniques. While its general chemical stability is understood to be in line with other steviol glycosides, specific quantitative data on its physical properties, such as melting point and solubility, remain to be fully characterized in the public domain. The experimental protocols outlined in this guide provide a foundation for further research into these properties, which is crucial for its potential application in the food, beverage, and pharmaceutical industries. Further studies are warranted to establish a complete physicochemical profile of this compound and to explore its unique sensory and biological properties.

References

- 1. aidic.it [aidic.it]

- 2. NMR Spectral Analysis and Hydrolysis Studies of this compound, a Minor Steviol Glycoside of Stevia rebaudiana Bertoni [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. Stevia - Wikipedia [en.wikipedia.org]

- 5. Development of Next Generation Stevia Sweetener: Rebaudioside M - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Rebaudioside A | C44H70O23 | CID 6918840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Rebaudioside A - LKT Labs [lktlabs.com]

- 9. WO2017160846A1 - Highly soluble steviol glycosides - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. Solubility of Stevioside and Rebaudioside A in water, ethanol and their binary mixtures | International Journal of Food Studies [iseki-food-ejournal.com]

- 13. data.epo.org [data.epo.org]

Rebaudioside N CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rebaudioside N is a minor steviol glycoside, a class of natural sweeteners isolated from the leaves of Stevia rebaudiana Bertoni. These compounds are of significant interest due to their potential as non-caloric sugar substitutes. This document provides a technical overview of this compound, focusing on its chemical properties, analytical data, and relevant experimental procedures.

Chemical and Physical Data

A summary of the key chemical identifiers and properties for this compound is provided below.

| Property | Value | Source |

| CAS Number | 1220616-46-5 | [1][2][3][4] |

| Molecular Formula | C₅₆H₉₀O₃₂ | [1][3][5] |

| Molecular Weight | 1275.29 g/mol | [1][5] |

Quantitative Analytical Data

The following table summarizes the ¹H and ¹³C NMR spectral data for this compound, which is crucial for its structural identification and characterization.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound in C₅D₅N

| Position | δC (ppm) | δH (ppm), J (Hz) |

| Steviol Aglycone | ||

| 1 | 40.5 | 0.95, 2.20 |

| 2 | 19.5 | 1.65, 2.35 |

| 3 | 38.0 | 1.10, 2.62 |

| 4 | 44.2 | - |

| 5 | 57.5 | 1.25 |

| 6 | 22.5 | 1.95, 2.05 |

| 7 | 42.1 | 1.50, 1.65 |

| 8 | 41.8 | 1.85 |

| 9 | 51.0 | 1.05 |

| 10 | 39.8 | 1.15 |

| 11 | 19.0 | 1.70, 1.80 |

| 12 | 35.5 | 1.90, 2.25 |

| 13 | 85.5 | - |

| 14 | 45.8 | 2.05, 2.45 |

| 15 | 47.5 | 2.15, 2.30 |

| 16 | 155.8 | - |

| 17 | 104.5 | 5.04, 5.68 |

| 18 | 28.5 | 1.39 (s) |

| 19 | 176.8 | - |

| 20 | 16.5 | 1.15 (s) |

| Glucose I | ||

| 1' | 94.1 | 6.22 (d, 8.4) |

| 2' | 81.1 | 4.55 (m) |

| 3' | 88.8 | 4.34 (m) |

| 4' | 70.4 | 4.28 (m) |

| 5' | 78.2 | 3.91 (m) |

| 6' | 62.7 | 4.12, 4.34 (m) |

| Glucose II | ||

| 1'' | 105.2 | 5.58 (d, 7.8) |

| 2'' | 76.8 | 4.16 (m) |

| 3'' | 87.2 | 4.36 (m) |

| 4'' | 69.7 | 4.14 (m) |

| 5'' | 77.8 | 3.62 (m) |

| 6'' | 62.9 | 4.14, 4.36 (m) |

| Glucose III | ||

| 1''' | 98.3 | 5.03 (d, 7.8) |

| 2''' | 79.0 | 4.42 (m) |

| 3''' | 78.6 | 4.32 (m) |

| 4''' | 71.5 | 4.05 (m) |

| 5''' | 78.6 | 3.85 (m) |

| 6''' | 62.9 | 4.16, 4.32 (m) |

| Rhamnose | ||

| 1'''' | 102.1 | 5.85 (br s) |

| 2'''' | 72.8 | 4.65 (m) |

| 3'''' | 72.5 | 4.58 (m) |

| 4'''' | 74.5 | 4.45 (m) |

| 5'''' | 70.1 | 4.95 (m) |

| 6'''' | 18.8 | 1.65 (d, 6.0) |

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound is typically performed from commercial extracts of Stevia rebaudiana leaves. A common method involves the following steps:

-

Initial Extraction: The commercial extract is subjected to repeated isocratic elution using a suitable chromatographic system.

-

Chromatography: A Dionex UPLC ultimate 3000 system equipped with a Phenomenex Luna NH2 guard column is often employed.

-

Elution: The mobile phase is typically a mixture of acetonitrile and water (e.g., 72% acetonitrile).

-

Collection and Drying: The fraction containing this compound is collected and dried under a stream of nitrogen to yield the purified compound.

Structural Elucidation

The structure of this compound is determined using a combination of spectroscopic techniques:

-

NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectra are recorded to establish the connectivity of protons and carbons. The spectral data is typically referenced to the residual solvent signal.

-

Mass Spectrometry: High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition.

Hydrolysis Studies

To confirm the constituent sugar moieties and the aglycone, hydrolysis studies are performed:

-

Acid Hydrolysis: Treatment with a dilute acid (e.g., 5% H₂SO₄) cleaves the glycosidic bonds, releasing the individual sugars (D-glucose and L-rhamnose) and the steviol aglycone. The released sugars are identified by comparison with authentic standards using techniques like thin-layer chromatography (TLC).

-

Enzymatic Hydrolysis: Specific enzymes can be used to selectively cleave glycosidic linkages, aiding in the structural elucidation. The resulting aglycone is identified by comparison of its spectroscopic data (e.g., ¹H NMR) and co-TLC with a standard sample of steviol.

Biological Activity and Signaling Pathways

As a minor steviol glycoside, this compound has not been as extensively studied as the more abundant compounds like Rebaudioside A and Stevioside. Consequently, there is a lack of specific data on its biological activities and interactions with cellular signaling pathways in the current scientific literature.

However, steviol glycosides as a class are known to interact with sweet taste receptors (T1R2/T1R3) to elicit a sweet taste. Furthermore, some steviol glycosides have been shown to modulate other cellular pathways. For illustrative purposes, the following diagram depicts a generalized workflow for investigating the interaction of a steviol glycoside with a cellular receptor.

Caption: A generalized experimental workflow for studying the in vitro activity of this compound.

Conclusion

This compound is a structurally characterized minor steviol glycoside from Stevia rebaudiana. While detailed analytical data for its identification exists, further research is required to fully elucidate its specific biological activities and potential applications. The experimental protocols outlined in this guide provide a foundation for researchers to conduct further investigations into this and other minor steviol glycosides.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Solubility of Stevioside and Rebaudioside A in water, ethanol and their binary mixtures | International Journal of Food Studies [iseki-food-ejournal.com]

- 4. researchgate.net [researchgate.net]

- 5. WO2017160846A1 - Highly soluble steviol glycosides - Google Patents [patents.google.com]

Methodological & Application

Spectroscopic Analysis of Rebaudioside N: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rebaudioside N is a minor steviol glycoside found in the leaves of Stevia rebaudiana Bertoni.[1][2] As a natural, non-caloric sweetener, its detailed structural characterization is crucial for quality control, regulatory approval, and understanding its structure-activity relationship. This document provides detailed application notes and protocols for the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the unambiguous structural elucidation of natural products. The complete ¹H and ¹³C NMR spectral assignments for this compound have been achieved through extensive 1D and 2D NMR experiments.[1][2]

Table 1: ¹H and ¹³C NMR Spectral Data for this compound (in C₅D₅N) [3]

| Position | ¹H NMR (δ, ppm, J in Hz) | ¹³C NMR (δ, ppm) |

| Aglycone (Steviol) | ||

| 1 | α: 0.76, β: 1.78 | 40.5 |

| 2 | α: 1.58, β: 2.12 | 18.9 |

| 3 | α: 1.02, β: 2.65 | 37.5 |

| 4 | - | 43.8 |

| 5 | 1.09 | 56.9 |

| 6 | α: 1.88, β: 2.01 | 21.8 |

| 7 | α: 1.32, β: 1.45 | 41.2 |

| 8 | 1.49 | 39.8 |

| 9 | 0.82 | 53.9 |

| 10 | - | 39.5 |

| 11 | α: 1.62, β: 1.81 | 20.4 |

| 12 | α: 1.65, β: 1.75 | 32.8 |

| 13 | - | 90.4 |

| 14 | α: 1.95, β: 2.25 | 46.9 |

| 15 | α: 2.05, β: 2.35 | 47.2 |

| 16 | 5.04, 5.68 | 155.9 |

| 17 | - | 104.2 |

| 18 | 1.39 | 28.9 |

| 19 | - | 176.8 |

| 20 | 1.15 | 15.6 |

| Sugar Moieties | ||

| Glucose I (at C-13) | ||

| 1' | 4.88 d (7.8) | 104.5 |

| 2' | 4.55 m | 81.1 |

| 3' | 4.34 m | 88.8 |

| 4' | 4.28 m | 70.4 |

| 5' | 3.91 m | 78.2 |

| 6' | 4.12 m, 4.34 m | 62.7 |

| Glucose II (at C-19) | ||

| 1'' | 5.03 d (7.8) | 98.3 |

| 2'' | 4.42 m | 79.0 |

| 3'' | 4.36 m | 87.2 |

| 4'' | 4.14 m | 69.7 |

| 5'' | 3.62 m | 77.8 |

| 6'' | 4.14 m, 4.36 m | 62.9 |

| Glucose III | ||

| 1''' | 5.58 d (7.8) | 105.2 |

| 2''' | 4.16 m | 76.8 |

| 3''' | 4.32 m | 78.6 |

| 4''' | 4.14 m | 71.5 |

| 5''' | 3.98 m | 78.4 |

| 6''' | 4.25 m, 4.45 m | 62.5 |

| Glucose IV | ||

| 1'''' | 5.12 d (7.8) | 105.8 |

| 2'''' | 4.05 m | 75.5 |

| 3'''' | 4.18 m | 78.1 |

| 4'''' | 4.12 m | 71.4 |

| 5'''' | 3.85 m | 77.9 |

| 6'''' | 4.22 m, 4.35 m | 62.4 |

| Glucose V | ||

| 1''''' | 4.92 d (7.8) | 105.5 |

| 2''''' | 4.08 m | 75.8 |

| 3''''' | 4.22 m | 78.2 |

| 4''''' | 4.15 m | 71.6 |

| 5''''' | 3.88 m | 78.0 |

| 6''''' | 4.28 m, 4.41 m | 62.6 |

| Rhamnose | ||

| 1'''''' | 6.22 d (8.4) | 94.1 |

| 2'''''' | 4.55 m | 81.1 |

| 3'''''' | 4.34 m | 88.8 |

| 4'''''' | 4.28 m | 70.4 |

| 5'''''' | 3.91 m | 78.2 |

| 6'''''' | 1.65 d (6.0) | 18.6 |

Assignments were made based on COSY, HMQC, and HMBC correlations. Chemical shift values are in δ (ppm). Coupling constants (J) are in Hz.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for determining the molecular formula of this compound. Tandem MS (MS/MS) experiments provide valuable information about the structure and sugar sequence of the glycoside.

Table 2: Mass Spectrometry Data for this compound

| Ionization Mode | Mass Analyzer | Observed m/z | Interpretation |

| ESI- | LTQ-FTMS | [M-H]⁻ | Deprotonated molecule |

| MS/MS | - | 803.4 | Elimination of 2 Glc and 1 Rha[4] |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. While the IR spectra of steviol glycosides are often similar, they can be used for identification and quality control.

Table 3: General Infrared Absorption Bands for Steviol Glycosides [5]

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 | O-H stretching (hydroxyl groups) |

| ~2900 | C-H stretching (aliphatic) |

| ~1720 | C=O stretching (ester carbonyl) |

| ~1650 | C=C stretching (exocyclic double bond) |

| ~1070 | C-O stretching (glycosidic bonds) |

Experimental Protocols

Sample Preparation

-

Isolation and Purification : this compound can be isolated from the commercial extract of Stevia rebaudiana Bertoni leaves. Purification is typically achieved through repeated isocratic elution using High-Performance Liquid Chromatography (HPLC).[2] A common method involves a Phenomenex Luna NH2 column with a mobile phase of 72% acetonitrile in water.[2] The peak corresponding to this compound is collected and dried under nitrogen.[2]

NMR Spectroscopy

-

Instrumentation : NMR spectra are acquired on a high-field spectrometer, such as a Varian INOVA 600 MHz instrument, equipped with a 5 mm HCN probe.[2]

-

Sample Preparation : Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of deuterated pyridine (C₅D₅N).

-

Data Acquisition :

Mass Spectrometry

-

Instrumentation : MS and MS/MS data can be generated using a high-resolution mass spectrometer, such as a Thermo LTQ-FTMS, equipped with a nanospray ionization source.[2]

-

Sample Preparation : Dilute the purified this compound sample with methanol.[2]

-

Data Acquisition :

-

Introduce the sample into the mass spectrometer via infusion using an onboard syringe pump.[2]

-

Acquire data in negative ion mode to observe the deprotonated molecule [M-H]⁻.

-

Perform MS/MS experiments on the parent ion to obtain fragmentation data for structural elucidation.

-

Infrared Spectroscopy

-

Instrumentation : IR spectra can be acquired using a Fourier Transform Infrared (FT-IR) spectrometer, such as a Perkin Elmer 400, with a Universal Attenuated Total Reflectance (UATR) accessory.[2][5]

-

Sample Preparation : Place a small amount of the solid, purified this compound directly onto the ATR crystal.

-

Data Acquisition :

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum over a scan range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.[5]

-

Workflow for Spectroscopic Analysis of this compound

References

- 1. NMR Spectral Analysis and Hydrolysis Studies of this compound, a Minor Steviol Glycoside of <i>Stevia rebaudiana</i> Bertoni [scirp.org]

- 2. NMR Spectral Analysis and Hydrolysis Studies of this compound, a Minor Steviol Glycoside of Stevia rebaudiana Bertoni [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. Identification, Chemical Synthesis, and Sweetness Evaluation of Rhamnose or Xylose Containing Steviol Glycosides of Stevia (Stevia rebaudiana) Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IR Spectral Analysis of Diterpene Glycosides Isolated from Stevia rebaudiana [scirp.org]

Application Notes & Protocols: Extraction and Purification of Rebaudioside N from Stevia rebaudiana

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rebaudioside N (Reb N) is a minor steviol glycoside found in the leaves of Stevia rebaudiana. Like other steviol glycosides, it is a natural, non-caloric sweetener with potential applications in the food, beverage, and pharmaceutical industries. Due to its low concentration in the plant, the extraction and purification of high-purity Reb N presents a significant challenge. These application notes provide a comprehensive overview of the techniques and protocols applicable to the isolation of Reb N, based on established methods for other minor steviol glycosides.

Principle of Extraction and Purification

The general process for isolating this compound involves the following key stages:

-